molecular formula C4H2ClF3N2 B3041276 (2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile CAS No. 26524-76-5

(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile

Cat. No.: B3041276
CAS No.: 26524-76-5
M. Wt: 170.52 g/mol
InChI Key: ISDYYBUDSBPDEL-NSCUHMNNSA-N
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Description

(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile is an organic compound characterized by the presence of amino, chloro, and trifluoromethyl groups attached to a but-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,4,4-trifluorobut-2-enenitrile and an amine source.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or solvents. Common solvents used include dichloromethane or acetonitrile.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a wide range of substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism by which (2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2E)-3-Amino-2-bromo-4,4,4-trifluorobut-2-enenitrile
  • (2E)-3-Amino-2-iodo-4,4,4-trifluorobut-2-enenitrile
  • (2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enamide

Uniqueness: (2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high reactivity and stability.

Properties

IUPAC Name

(E)-3-amino-2-chloro-4,4,4-trifluorobut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2/c5-2(1-9)3(10)4(6,7)8/h10H2/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDYYBUDSBPDEL-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C(C(F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#N)/C(=C(/C(F)(F)F)\N)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile
Reactant of Route 2
(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile
Reactant of Route 3
(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile
Reactant of Route 4
(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile
Reactant of Route 5
(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile
Reactant of Route 6
(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile

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